molecular formula C15H10N2O7 B15012821 2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate

2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate

Cat. No.: B15012821
M. Wt: 330.25 g/mol
InChI Key: PYBSIBCDNSNMBV-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that features both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Ammonia or amines for amide formation, water or alcohols for hydrolysis.

    Hydrolysis: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-aminobenzoate.

    Substitution: Corresponding amides or alcohols.

    Hydrolysis: 3-Nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro groups can undergo reduction to form amines, which can then interact with various biological targets. The ester group can be hydrolyzed to release active compounds that exert their effects through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 4-nitrobenzoate: Similar structure but with different substitution patterns.

    2-(4-Nitrophenyl)-2-oxoethyl benzoate: Lacks the nitro group on the benzoate moiety.

    2-(4-Aminophenyl)-2-oxoethyl 3-nitrobenzoate: Reduced form with amine groups instead of nitro groups.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate is unique due to the presence of both nitro and ester functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H10N2O7

Molecular Weight

330.25 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzoate

InChI

InChI=1S/C15H10N2O7/c18-14(10-4-6-12(7-5-10)16(20)21)9-24-15(19)11-2-1-3-13(8-11)17(22)23/h1-8H,9H2

InChI Key

PYBSIBCDNSNMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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